N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1111214-69-7
VCID: VC4629316
Molecular Formula: C24H25N5O2S
Molecular Weight: 447.56
* For research use only. Not for human or veterinary use.
![N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1111214-69-7](/images/structure/VC4629316.png)
Description |
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors in cellular signaling pathways. This compound's structure suggests potential applications in pharmacology, especially in targeting specific protein kinases and other therapeutic areas. Synthesis and Chemical ReactionsThe synthesis of N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps that typically include various chemical reactions under specific conditions (temperature, solvents, catalysts). These conditions vary based on the methods employed in laboratory settings or industrial synthesis.
These reactions are crucial for modifying the compound to enhance its pharmacological properties or facilitate its use in drug development processes. Mechanism of ActionThe mechanism of action primarily involves inhibiting specific enzymes or receptors involved in cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies that can effectively treat diseases such as cancer or inflammatory disorders. Potential Therapeutic ApplicationsGiven its structural features and potential biological activities:
Research Findings and Future DirectionsContinued research into this compound could lead to significant advancements in therapeutic strategies across multiple medical disciplines: Current ChallengesDespite promising potential:
Future StudiesFuture research should focus on: In Vivo StudiesConducting animal model studies to assess efficacy and safety profiles. Clinical TrialsInitiating phase I clinical trials if preclinical results are favorable. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1111214-69-7 | ||||||||
Product Name | N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | ||||||||
Molecular Formula | C24H25N5O2S | ||||||||
Molecular Weight | 447.56 | ||||||||
IUPAC Name | N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | ||||||||
Standard InChI | InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30) | ||||||||
SMILES | CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 50774428 | ||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume